molecular formula C22H22F2N2O10 B8750085 5,5'-difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid

5,5'-difluoro-1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid

Cat. No. B8750085
M. Wt: 512.4 g/mol
InChI Key: KOQKTVVVWVDJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05516911

Procedure details

As discussed above, the synthesis of 5,5', 6,6'-tetrafluoro-BAPTA (Formula II) was carried out as originally described for both BAPTA and 5,5'-difluoro BAPTA starting from commercially available 2-nitro-5,6-difluorophenol. Fura-F was synthesized via the pathway originally described for the preparation of Fura-2. Unless otherwise noted commercially available reagents and dry solvents were used as received. Reactions were carried out under an atmosphere of argon and reaction temperatures refer to the bath. Flash column chromatography was performed with Merck Silica Gel 60 (40-63 μm). Proton sponge is 1,8-bis(dimethylamino)naphthalene.
[Compound]
Name
5,5', 6,6'-tetrafluoro-BAPTA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1C=CC(OCCOC2C=CC=CC=2N(CC(O)=O)CC(O)=O)=C(N(CC(O)=O)CC(O)=O)C=1.[CH:35]1[C:40]([F:41])=[CH:39][C:38]([O:42][CH2:43][CH2:44][O:45][C:46]2[CH:51]=[C:50](F)[CH:49]=[CH:48][C:47]=2[N:53]([CH2:58][C:59]([OH:61])=[O:60])[CH2:54][C:55]([OH:57])=[O:56])=[C:37]([N:62]([CH2:67][C:68]([OH:70])=[O:69])[CH2:63][C:64]([OH:66])=[O:65])[CH:36]=1.[N+](C1C=CC([F:80])=C(F)C=1O)([O-])=O.CC1C=CC(N(CC(O)=O)CC(O)=O)=C(OCCOC2C=C3[CH:109]=[C:110]([C:112]4[O:116][C:115]([C:117]([OH:119])=[O:118])=[CH:114][N:113]=4)[O:111]C3=CC=2N(CC(O)=O)CC(O)=O)C=1.CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C>>[CH:36]1[C:37]([N:62]([CH2:67][C:68]([OH:70])=[O:69])[CH2:63][C:64]([OH:66])=[O:65])=[C:38]([O:42][CH2:43][CH2:44][O:45][C:46]2[CH:51]=[C:50]3[CH:109]=[C:110]([C:112]4[O:116][C:115]([C:117]([OH:119])=[O:118])=[CH:114][N:113]=4)[O:111][C:49]3=[CH:48][C:47]=2[N:53]([CH2:58][C:59]([OH:61])=[O:60])[CH2:54][C:55]([OH:57])=[O:56])[C:39]([F:80])=[C:40]([F:41])[CH:35]=1

Inputs

Step One
Name
5,5', 6,6'-tetrafluoro-BAPTA
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=C(C1)N(CC(=O)O)CC(=O)O)OCCOC=2C=CC=CC2N(CC(=O)O)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1)F)F)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC2=CC=CC(=C12)N(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction temperatures

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C(=C1N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.